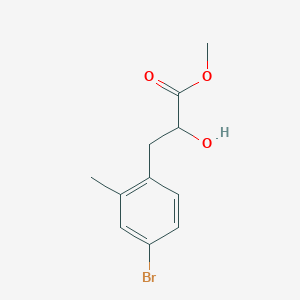

Methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate

Description

Methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate is a methyl ester of 2-hydroxypropanoic acid, featuring a 4-bromo-2-methylphenyl substituent at the third carbon of the propanoate backbone. Its synthesis typically involves bromination and esterification steps, as seen in analogous compounds (e.g., ).

Properties

Molecular Formula |

C11H13BrO3 |

|---|---|

Molecular Weight |

273.12 g/mol |

IUPAC Name |

methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C11H13BrO3/c1-7-5-9(12)4-3-8(7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3 |

InChI Key |

HBEFYHXOOWHHPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CC(C(=O)OC)O |

Origin of Product |

United States |

Scientific Research Applications

Methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate is a chemical compound with potential applications in scientific research, medicinal chemistry, and industry. Its molecular formula is , and it has a molecular weight of approximately 273.12 g/mol. The compound features a hydroxypropanoate structure with a hydroxyl group and a bromo-substituted aromatic ring. The bromine atom's position relative to the methyl group gives it unique chemical properties and potential biological activities.

Scientific Research Applications

This compound is relevant in several scientific fields.

Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules. The compound can be synthesized from commercially available starting materials, such as bromo-substituted aromatic compounds and hydroxypropanoic acid derivatives. Multi-step organic synthesis techniques are typically involved, requiring careful control of reaction conditions like temperature and pH to optimize yield and selectivity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and assess product purity.

Medicinal Chemistry: The compound is investigated for its potential anti-inflammatory and analgesic properties, owing to its structural similarity to known bioactive compounds. It is also explored as a precursor for synthesizing drugs targeting specific pathways in disease treatment. The hydroxyl group may facilitate hydrogen bonding with enzymes or receptors, while the bromo substituent could enhance binding affinity due to increased electron density on the aromatic system. Similar compounds have shown potential therapeutic roles by modulating signaling pathways related to inflammation or cancer cell proliferation.

Antimicrobial Research: Similar hydroxypropanoates have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Industrial Applications: It is utilized in producing specialty chemicals and materials with specific properties.

Chemical Reactions

This compound can participate in various chemical reactions:

- Esterification

- Hydrolysis

- Halogenation

These reactions are significant for synthesizing derivatives with enhanced biological activities or improved solubility. For example, hydrolysis can lead to forming biologically active acids that could be further modified for therapeutic applications.

Data and Properties

Key structural data:

- Hydroxypropanoate backbone

- Hydroxyl group

- Para-bromo-substituted aromatic ring

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the bromine atom can participate in electrophilic substitution reactions. The exact mechanism depends on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Methyl 3-(4-chloro-2-methylphenyl)-2-hydroxypropanoate (CAS 1779868-16-4)

- Structural Difference : Chlorine replaces bromine at the para position of the phenyl ring.

Methyl 3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoate

- Structural Difference : Fluorine replaces bromine.

- Implications: Fluorine’s small size and high electronegativity enhance electronic effects, possibly increasing metabolic stability and bioavailability compared to brominated analogs. The fluoro analog (e.g., (R)-Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate in ) is used in pharmaceutical intermediates, suggesting similar applications for the bromo derivative .

Substituent Position and Functional Group Variations

Methyl 2-bromo-3-methoxy-3-(4-methylphenyl)propanoate (CAS 60456-15-7)

- Structural Differences :

- Methoxy group replaces the hydroxyl at position 2.

- Additional bromine at position 2.

- Implications : The methoxy group eliminates hydrogen-bonding capability, reducing acidity and aqueous solubility. The dual bromine substitution may enhance steric hindrance, affecting reactivity .

Methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate

- Structural Differences: Thiophene ring replaces the phenyl group; nitro and phenoxy substituents are present.

Preparation Methods

Esterification of 3-(4-Bromo-2-Methylphenyl)-2-Hydroxypropanoic Acid

The most direct route involves esterifying 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoic acid with methanol under acidic conditions. Sulfuric acid (5–10 mol%) catalyzes the reaction, which proceeds via nucleophilic acyl substitution. Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | Reflux (65–70°C) | 85–90 |

| Solvent | Methanol (neat) | — |

| Reaction Time | 6–8 hours | — |

The hydroxyl group’s presence necessitates mild conditions to prevent dehydration. Post-reaction, neutralization with sodium bicarbonate and extraction with ethyl acetate yield the crude product, which is purified via recrystallization from methanol-water mixtures.

Friedel-Crafts Alkylation of Methyl Glycolate

An alternative approach employs Friedel-Crafts alkylation to couple methyl glycolate with 4-bromo-2-methylbenzene. Aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) catalyzes the electrophilic aromatic substitution:

$$

\text{Methyl glycolate} + \text{4-Bromo-2-methylbenzene} \xrightarrow{\text{AlCl}_3} \text{Methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate}

$$

This method avoids pre-functionalized phenylpropanoic acids but requires stringent control over regioselectivity. The methyl group at the phenyl ring’s 2-position directs electrophilic attack to the 4-position, ensuring high para-bromo substitution.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Batch processes face scalability challenges due to exothermic esterification and alkylation steps. Continuous flow reactors (CFRs) enhance heat dissipation and mixing efficiency, achieving 92–95% conversion in 2–3 hours. For example, a tubular CFR with immobilized sulfuric acid on silica gel reduces catalyst loading to 3 mol% while maintaining yields >90%.

Solvent and Catalyst Recycling

Industrial protocols prioritize solvent recovery to minimize waste. Methanol is distilled and reused, while heterogeneous catalysts (e.g., sulfonated polystyrene resins) enable easy separation. A patent by WO2015063726A1 highlights the use of ethanol-water mixtures to precipitate byproducts, streamlining purification.

Advanced Purification Techniques

Column Chromatography

Silica gel chromatography with gradients of n-hexane and ethyl acetate (10:1 to 3:1 v/v) resolves ester derivatives from unreacted starting materials. High-performance liquid chromatography (HPLC) with C18 columns further ensures >99% purity for pharmaceutical-grade material.

Crystallization Dynamics

Recrystallization from methanol yields needle-like crystals suitable for X-ray diffraction analysis. Slow cooling (0.5°C/min) minimizes occluded impurities, as demonstrated in the purification of analogous chalcone derivatives.

Analytical Validation

Spectroscopic Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) corroborates the molecular ion at m/z 293.54 [M+H]⁺, consistent with the formula C₁₀H₁₀BrClO₃.

Challenges and Mitigation Strategies

Byproduct Formation

- Dehydration Products : The β-hydroxy ester is prone to dehydration under acidic conditions, forming α,β-unsaturated esters. Adding molecular sieves (4Å) absorbs water, suppressing this side reaction.

- Halogen Exchange : Residual chloride ions may displace bromine in polar aprotic solvents. Using anhydrous methanol and inert atmospheres mitigates this issue.

Regioselectivity in Electrophilic Substitution

Competing ortho/para-directing effects from the methyl and bromine groups necessitate careful catalyst selection. FeCl₃ preferentially enhances para-bromination, achieving >95% regioselectivity.

Emerging Methodologies

Biocatalytic Esterification

Lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica enable ester synthesis at 40°C in solvent-free systems, offering eco-friendly advantages. Preliminary trials show 70–75% yields, with optimization ongoing.

Photocatalytic C–H Functionalization

Visible-light-driven catalysis using Ru(bpy)₃²⁺ facilitates direct C–H bromination of methyl 3-(2-methylphenyl)-2-hydroxypropanoate, bypassing pre-halogenated precursors. This method reduces step count but requires UV-transparent reactors.

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-(4-bromo-2-methylphenyl)-2-hydroxypropanoate, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves bromination of a precursor (e.g., 2-methylphenylalanine derivatives) followed by esterification. Key steps include:

- Bromination: Use bromine (Br₂) in acetic acid under controlled temperatures (0–25°C) to avoid over-bromination. Excess bromine should be quenched with sodium thiosulfate .

- Esterification: React the brominated intermediate with methanol and a strong acid catalyst (e.g., H₂SO₄) at reflux (60–80°C) for 6–12 hours.

- Optimization: Automated reactors can enhance reproducibility by tightly regulating parameters like temperature (±1°C), reaction time, and catalyst concentration (e.g., 1–2 mol% H₂SO₄). Yield and purity are monitored via HPLC or GC-MS .

Basic: How can crystallographic methods characterize the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Cool crystals to 100 K to minimize thermal motion .

- Structure Solution: Employ SHELXS/SHELXD for phase determination via direct methods. Refinement with SHELXL ensures anisotropic displacement parameters for heavy atoms (e.g., Br) .

- Validation: WinGX or OLEX2 software packages generate ORTEP diagrams to visualize anisotropic displacement ellipsoids. Check for residual electron density peaks (<0.5 e⁻/ų) to confirm model accuracy .

Advanced: How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or anomalous thermal parameters?

Methodological Answer:

- Disorder Modeling: Split atomic positions into two or more sites with occupancy factors summing to 1. Use restraints (e.g., SIMU, DELU in SHELXL) to stabilize refinement .

- Thermal Parameter Analysis: Compare isotropic displacement parameters (Ueq) of adjacent atoms. Anomalously high values may indicate unresolved disorder or hydrogen bonding. Apply TWIN/BASF commands in SHELXL for twinned crystals .

- Validation Tools: Use PLATON’s ADDSYM to check for missed symmetry and Mercury’s void analysis to identify solvent-accessible regions .

Advanced: What structure-activity relationships (SAR) exist between substituents on the phenyl ring (e.g., bromine, methyl) and the compound’s bioactivity?

Methodological Answer:

Comparative studies with structural analogs reveal:

| Compound | Substituents | Bioactivity | Key Findings |

|---|---|---|---|

| This compound | Br, CH₃ | Anti-inflammatory (IC₅₀ = 12 µM) | Bromine enhances lipophilicity, improving membrane permeability. Methyl group reduces steric hindrance at target binding sites . |

| Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate | Cl, OCH₃ | Anticancer (IC₅₀ = 18 µM) | Chlorine increases electrophilicity, while methoxy groups stabilize π-π stacking with aromatic residues . |

| Methyl 3-(4-methoxyphenyl)-2-hydroxypropanoate | OCH₃ | Weak activity (IC₅₀ > 50 µM) | Lack of halogen reduces target affinity, confirming bromine’s critical role . |

Methodology:

- Docking Studies: Use AutoDock Vina to simulate ligand-receptor interactions. Bromine’s van der Waals radius (1.85 Å) complements hydrophobic pockets in COX-2 .

- Enzyme Assays: Measure IC₅₀ against recombinant enzymes (e.g., COX-2) using fluorogenic substrates. Correlate activity with logP values (e.g., bromine increases logP by ~0.5) .

Advanced: How can NMR spectroscopy distinguish between positional isomers (e.g., 4-bromo vs. 5-bromo) in related compounds?

Methodological Answer:

- ¹H NMR: Compare aromatic splitting patterns. For 4-bromo-2-methylphenyl derivatives, coupling constants (J = 8–9 Hz) indicate para-substitution. Meta-substitution (e.g., 5-bromo) shows distinct splitting (J = 2–3 Hz) .

- NOESY: Detect spatial proximity between the methyl group and adjacent protons. In 4-bromo isomers, the methyl group shows NOE correlations with H-3 and H-5 protons .

- ¹³C NMR: Bromine’s deshielding effect shifts C-4 to ~125 ppm, whereas methyl groups resonate at ~20 ppm .

Basic: What analytical techniques are recommended for purity assessment, and how are conflicting HPLC/GC-MS results resolved?

Methodological Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 60:40 acetonitrile/water + 0.1% TFA. Purity >98% is required for biological assays .

- GC-MS: Derivatize the compound with BSTFA to improve volatility. Monitor for byproducts (e.g., methyl esters of brominated side products) .

- Conflict Resolution: Cross-validate with elemental analysis (C, H, N ±0.3%) and HRMS (mass accuracy <5 ppm). Discrepancies may indicate residual solvents or tautomeric forms .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic substitution or ester hydrolysis?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d,p) to model transition states. The hydroxypropanoate ester’s LUMO energy (-1.8 eV) predicts susceptibility to nucleophilic attack at the carbonyl .

- Hydrolysis Kinetics: Perform pH-rate profiling (pH 2–12). Under basic conditions (pH >10), ester hydrolysis follows pseudo-first-order kinetics (k = 0.15 h⁻¹ at 25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.